

long-term storage and handling of WYE-687 dihydrochloride

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Compound of Interest

Compound Name: WYE-687 dihydrochloride

Cat. No.: B2702772

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WYE-687 Dihydrochloride Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage, handling, and use of **WYE-687 dihydrochloride**.

Frequently Asked Questions (FAQs)

Q1: What is **WYE-687 dihydrochloride** and what is its mechanism of action?

WYE-687 dihydrochloride is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) with an IC_{50} value of 7 nM.^{[1][2][3]} It targets the mTOR kinase domain, effectively inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).^{[2][4]} This dual inhibition prevents the phosphorylation of key downstream substrates, including S6K, SGK, and Akt.^[3] The disruption of these signaling pathways leads to the inhibition of cell growth and proliferation, G1 cell cycle arrest, and the induction of apoptosis in various cancer cell lines.^[3]

Q2: How should I store the solid (powder) form of **WYE-687 dihydrochloride**?

For long-term stability, the solid form of **WYE-687 dihydrochloride** should be stored at -20°C, kept tightly sealed and desiccated.^{[1][5]} Under these conditions, the compound is reported to

be stable for up to three years.^{[1][5]} Some suppliers may indicate storage at room temperature with desiccation; however, storage at -20°C is recommended for maximum long-term stability.

Q3: How do I reconstitute **WYE-687 dihydrochloride**?

To reconstitute, use a high-purity solvent such as DMSO or water. Briefly centrifuge the vial before opening to ensure all the powder is at the bottom. Add the calculated volume of your chosen solvent to the vial to achieve the desired stock concentration. Vortex gently to ensure the compound is fully dissolved.

Q4: What is the solubility of **WYE-687 dihydrochloride**?

There are discrepancies in reported solubility data, likely due to differences between the dihydrochloride salt and the free base form. The dihydrochloride salt is reported to be highly soluble in both water and DMSO, up to 100 mM.^[3] However, some sources report lower solubility in DMSO (e.g., 0.5 mg/mL) and insolubility in water.^{[1][5]} It is critical to consult the Certificate of Analysis for your specific batch. If you encounter solubility issues, gentle warming or sonication may assist in dissolution. Always use fresh, high-quality, anhydrous DMSO, as absorbed moisture can reduce solubility.^[1]

Q5: How should I store stock solutions of **WYE-687 dihydrochloride**?

To maintain the integrity of the compound in solution, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.^{[1][4]}

- For long-term storage (up to 1 year): Store aliquots at -80°C.^[1]
- For short-term storage (up to 1 month): Store aliquots at -20°C.^{[1][5]}

Q6: What safety precautions should I take when handling this compound?

WYE-687 dihydrochloride is a potent bioactive compound. Standard laboratory safety practices should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as a lab coat, safety glasses, and chemical-resistant gloves. Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety information.

Data and Properties

Table 1: Physical and Chemical Properties of **WYE-687 Dihydrochloride**

Property	Value	Reference
Molecular Weight	601.53 g/mol	[3]
Formula	C ₂₈ H ₃₂ N ₈ O ₃ ·2HCl	[3]
Purity	≥98%	[3]
IC ₅₀ (mTOR)	7 nM	[1][2][3]
Appearance	Solid powder	N/A

Table 2: Recommended Storage Conditions

Form	Temperature	Duration	Notes	Reference
Solid (Powder)	-20°C	Up to 3 years	Keep desiccated and tightly sealed.	[1][5]
Stock Solution	-80°C	Up to 1 year	Aliquot to avoid freeze-thaw cycles.	[1]
Stock Solution	-20°C	Up to 1 month	Aliquot to avoid freeze-thaw cycles.	[1][5]

Table 3: Solubility Data

Solvent	Maximum Concentration (mM)	Maximum Concentration (mg/mL)	Reference
Water	100 mM	60.15 mg/mL	[3]
DMSO	100 mM	60.15 mg/mL	[3]

Note: Solubility can be batch-dependent. Always refer to the batch-specific Certificate of Analysis. If insolubility is observed, it may be due to the use of the free base form rather than the dihydrochloride salt.

Experimental Protocols

Protocol 1: mTOR Kinase Inhibition Assay (DELFI A Format)

This protocol is adapted from a standard method for measuring mTOR kinase activity.[1]

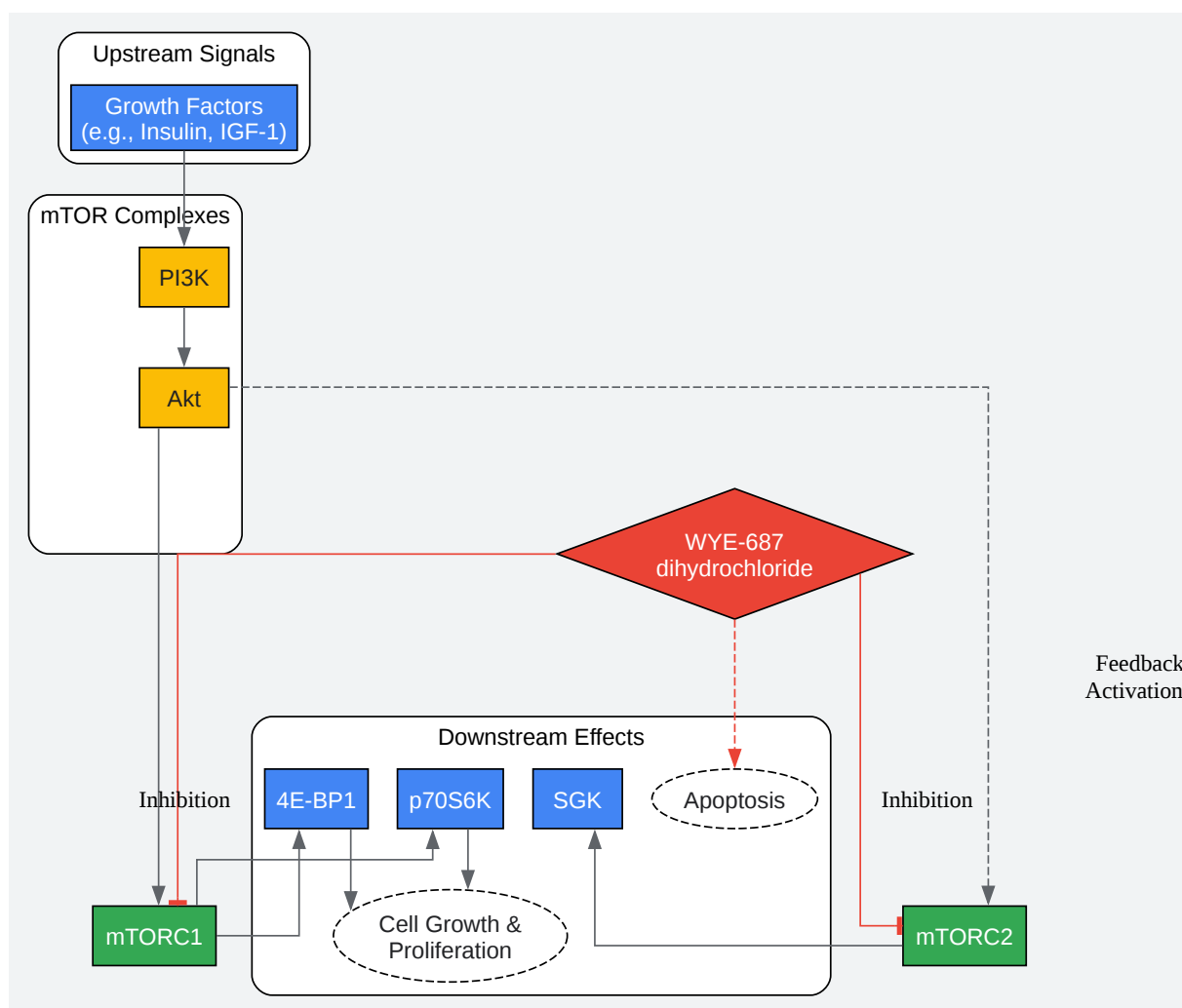
- Enzyme Preparation: Dilute purified FLAG-tagged mTOR enzyme in kinase assay buffer (10 mM HEPES pH 7.4, 50 mM NaCl, 50 mM β -glycerophosphate, 10 mM $MnCl_2$, 0.5 mM DTT, 0.25 μ M microcystin LR, 100 μ g/mL BSA).
- Inhibitor Addition: In a 96-well plate, add 0.5 μ L of **WYE-687 dihydrochloride** (at various concentrations) or DMSO vehicle control to each well. Add 12 μ L of the diluted enzyme to each well and mix briefly.
- Initiate Reaction: Start the kinase reaction by adding 12.5 μ L of kinase assay buffer containing ATP and the substrate His6-S6K. The final reaction volume should be 25 μ L, containing approximately 800 ng/mL FLAG-mTOR, 100 μ M ATP, and 1.25 μ M His6-S6K.[1]
- Incubation: Incubate the plate for 2 hours at room temperature with gentle shaking.
- Reaction Termination: Stop the reaction by adding 25 μ L of Stop Buffer (20 mM HEPES pH 7.4, 20 mM EDTA, 20 mM EGTA).
- Detection: Detect the phosphorylated substrate (p-S6K T389) using a Europium-labeled antibody and a time-resolved fluorescence plate reader (e.g., DELFIA).[1]

Protocol 2: Cell Viability (MTT) Assay

This protocol provides a general workflow for assessing the cytotoxic effects of WYE-687 on cultured cells.[\[6\]](#)

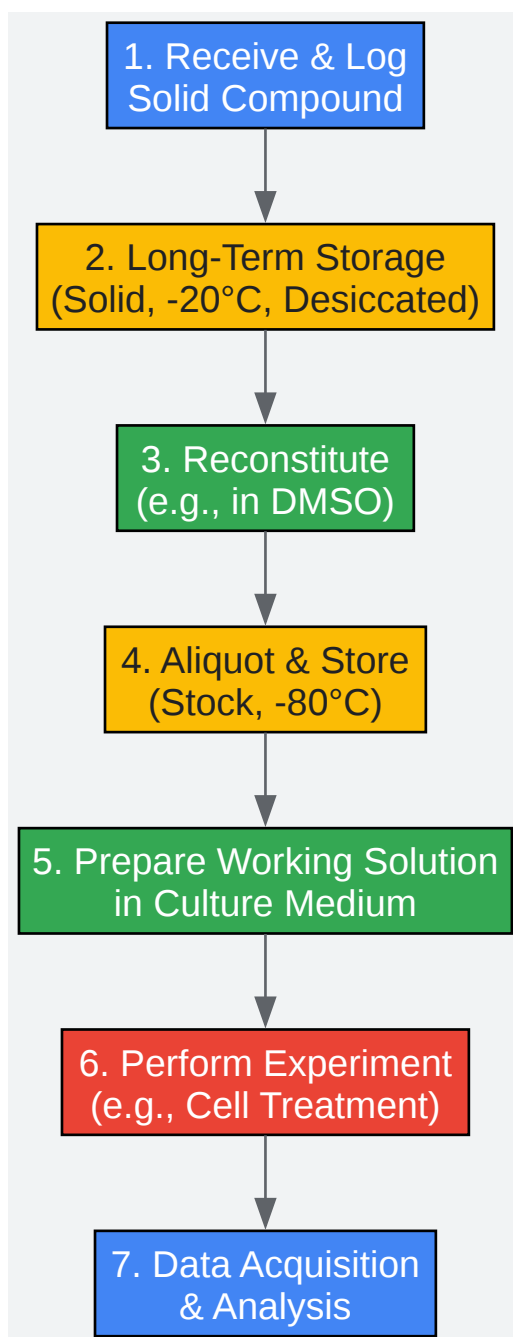
- **Cell Seeding:** Seed cells (e.g., 786-O renal carcinoma cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- **Compound Treatment:** The next day, remove the culture medium and replace it with fresh medium containing various concentrations of **WYE-687 dihydrochloride** (e.g., 1 nM to 1000 nM) or a DMSO vehicle control.[\[6\]](#)
- **Incubation:** Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add 10-20 μ L of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
- **Solubilization:** Remove the medium and add 100-150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Measurement:** Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizations



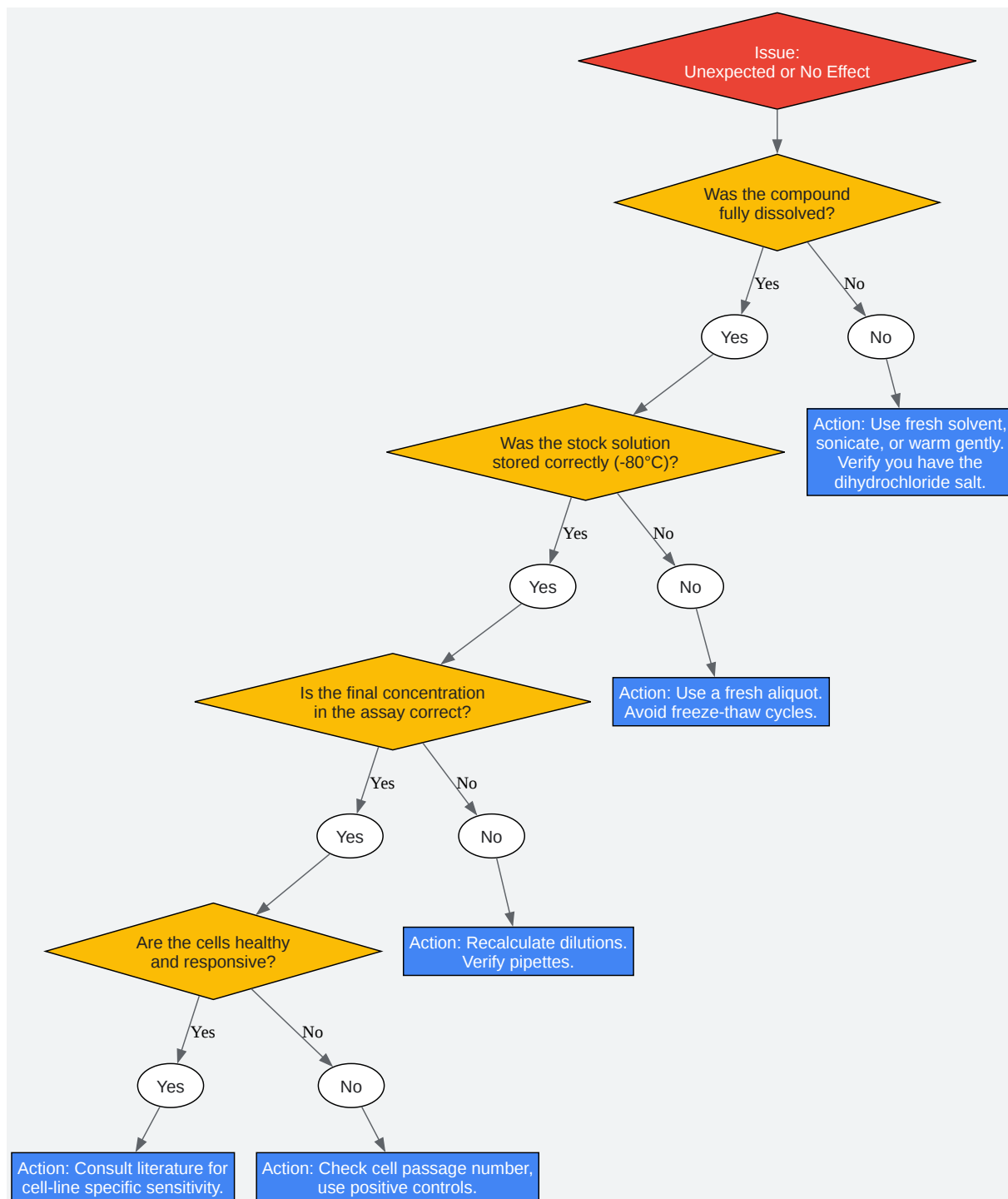
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Caption: mTOR signaling pathway showing inhibition of mTORC1 and mTORC2 by WYE-687.



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Caption: General experimental workflow for using **WYE-687 dihydrochloride**.



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Caption: Troubleshooting flowchart for common experimental issues.

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